N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide
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Overview
Description
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This compound features a unique structure that combines an indole moiety with an isoquinoline carboxamide, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide typically involves multiple steps. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions to form the indole ring . The indole derivative is then coupled with an isoquinoline carboxylic acid derivative using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The carbonyl group in the isoquinoline ring can be reduced to form alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Oxindole derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes . The compound may inhibit key enzymes or modulate signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(1H-indol-3-yl)ethyl)-2-(6-chloro-9H-purin-9-yl)acetamide
- 5-chloro-3-phenyl-N’-((2-phenyl-1H-indol-3-yl)methylene)-1H-indole-2-carbohydrazide
Uniqueness
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is unique due to its combination of an indole and isoquinoline moiety, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and exhibit a broader range of biological activities compared to similar compounds .
Properties
Molecular Formula |
C21H18ClN3O2 |
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Molecular Weight |
379.8 g/mol |
IUPAC Name |
N-[2-(6-chloroindol-1-yl)ethyl]-2-methyl-1-oxoisoquinoline-4-carboxamide |
InChI |
InChI=1S/C21H18ClN3O2/c1-24-13-18(16-4-2-3-5-17(16)21(24)27)20(26)23-9-11-25-10-8-14-6-7-15(22)12-19(14)25/h2-8,10,12-13H,9,11H2,1H3,(H,23,26) |
InChI Key |
BOSYROSMGJLJQK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C2C1=O)C(=O)NCCN3C=CC4=C3C=C(C=C4)Cl |
Origin of Product |
United States |
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